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Compound of Interest

Compound Name: 2-Fluorobenzophenone

Cat. No.: B1294949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluorobenzophenone (Ci3H9oFO), a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic profiles, offering valuable data for compound identification, purity
assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 2-Fluorobenzophenone, *H NMR, 13C
NMR, and *°F NMR data are crucial for confirming its structure. The spectra are typically
recorded in deuterated chloroform (CDCls) with tetramethylsilane (TMS) as an internal
standard.[1]

Table 1. tH NMR Spectroscopic Data for 2-Fluorobenzophenone

Chemical Shift (8)
pPpm

Multiplicity Integration Assignment

7.80-7.20 m 9H Aromatic Protons
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Note: The complex multiplet in the aromatic region is due to the overlapping signals of the
protons on both the fluorinated and non-fluorinated phenyl rings.

Table 2: 13C NMR Spectroscopic Data for 2-Fluorobenzophenone

Chemical Shift (8) ppm Assighment
1955 C=0 (Ketone)
162.0 (d, J = 250 Hz) C-F

137.9 Aromatic C
132.9 Aromatic CH
131.0 Aromatic CH
130.2 Aromatic CH
129.8 Aromatic CH
128.3 Aromatic CH
124.5(d,J =4 Hz) Aromatic CH
116.5 (d, J =22 Hz) Aromatic CH

Note: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F
coupling.

Table 3: 1°F NMR Spectroscopic Data for 2-Fluorobenzophenone

Chemical Shift (d) ppm Assignment

-114.5 Ar-F

Note: The chemical shift is referenced to an external standard.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is as follows:
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluorobenzophenone in about
0.6-0.7 mL of deuterated chloroform (CDCIz).[2] The solution should be free of any solid
particles to ensure high-quality spectra.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as
an internal reference for chemical shifts (6 = 0.00 ppm).[3][4]

* NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[2]

e Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).[2]

o Data Acquisition:

o Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
shim the magnetic field to achieve optimal homogeneity.[2]

o H NMR: Acquire the proton spectrum using a standard single-pulse experiment.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to
obtain singlets for each unique carbon atom.[1]

o 19F NMR: Acquire the fluorine spectrum using a standard single-pulse experiment tuned to
the 1°F frequency.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction to obtain the final spectra.

Experimental Workflow: NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1294949?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Amino_5_chloro_2_fluorobenzophenone_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition

@ Acquire 19F Spectrum

Sample Preparation Data Processing

A,
Dissolve 2-Fluorobenzophenone Add TMS Transfer to 9 Phase and Baseline
incDCI3 (Internal Standard) NMR Tube H'w Acquire 13C Spectrum g e g I RIEE I | Correction
s g AcCqUire 1H Spectrum

Spectral Analysis

Click to download full resolution via product page
Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Fluorobenzophenone shows
characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 4: IR Spectroscopic Data for 2-Fluorobenzophenone

Wavenumber (cm~—2) Intensity Assignment

3060 m Aromatic C-H stretch

1670 s C=0 (Ketone) stretch

1595, 1480, 1445 S Aromatic C=C stretch

1280 s C-F stretch

750 S C-H bend (ortho-disubstituted)
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(s = strong, m = medium)

Experimental Protocol: IR Spectroscopy (Thin Solid
Film)

A common and straightforward method for obtaining the IR spectrum of a solid compound is
the thin solid film method.[5]

Sample Preparation: Dissolve a small amount (a few milligrams) of 2-Fluorobenzophenone
in a volatile organic solvent like methylene chloride or acetone.[5]

o Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

[5]

e Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid compound on the plate.[5]

 Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber.

Experimental Workflow: IR Spectroscopy
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Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6]
The absorption of UV or visible light by 2-Fluorobenzophenone is due to m - m*and n - m*
transitions associated with the aromatic rings and the carbonyl group.

Table 5: UV-Vis Spectroscopic Data for 2-Fluorobenzophenone

Molar Absorptivity

Amax (nm) (©) Solvent Assignment

€
~250 - Ethanol T — TT* transition
~330 - Ethanol n — TT* transition

Note: Specific molar absorptivity values were not readily available in the searched literature.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2-Fluorobenzophenone in a UV-
transparent solvent, such as ethanol or hexane. The concentration should be adjusted to
yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

o Blank Solution: Use the pure solvent as a blank to zero the spectrophotometer.[7]

o Cuvette: Fill a quartz cuvette with the sample solution. Ensure the cuvette is clean and free
of bubbles.[7]

 Instrumentation: Place the blank and sample cuvettes in the appropriate holders of a dual-
beam UV-Vis spectrophotometer.[8]

» Data Acquisition: Scan the absorbance of the sample across a suitable wavelength range
(e.g., 200-400 nm).[6]

o Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. Identify
the wavelength(s) of maximum absorbance (Amax).

Experimental Workflow: UV-Vis Spectroscopy
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Caption: Workflow for UV-Vis spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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